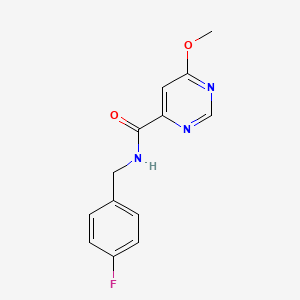

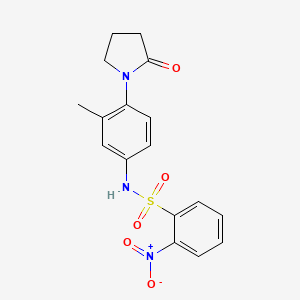

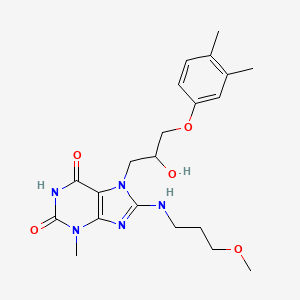

N-(tert-butyl)-N'-(2-methyl-1,3-benzoxazol-6-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-N'-(2-methyl-1,3-benzoxazol-6-yl)urea, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase inhibitors (MMPIs). It is a potent inhibitor of a broad spectrum of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential applications in various scientific research fields.

Aplicaciones Científicas De Investigación

Anticancer Activity

A study by Schnekenburger et al. (2017) discusses the discovery of a compound (compound 18, which closely resembles the chemical structure ) that inhibits histone deacetylase (HDAC) class III sirtuins, showing potent antiproliferative activity against various glioma cell types. This compound was found to trigger senescence in glioma cells, with a lower impact on normal glial cells, indicating its potential as a new class of SIRT inhibitors for cancer treatment. The study validates the anticancer potential of compound 18 in 3D glioblastoma spheroids and in vivo zebrafish xenografts, opening new perspectives in the medicinal chemistry of HDAC inhibitors (Schnekenburger et al., 2017).

Agricultural Chemistry

Research by Mishra et al. (1980) examined the effect of quinoid and phenolic compounds, including 4,6-di-tert.butyl-o-benzoquinone, on urease and dehydrogenase activity and nitrification in soil. The study found that these compounds inhibit the mineralization of urea nitrogen by reducing urease activity and/or nitrification in soils. This suggests potential applications in agriculture for controlling nitrogen release in the soil, optimizing fertilizer use, and reducing environmental impact (Mishra et al., 1980).

Organic Synthesis and Catalysis

Chankeshwara and Chakraborti (2006) reported on the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. This process forms N-t-Boc derivatives chemoselectively without any isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. Such a method highlights the importance of the compound in organic synthesis, especially for the protection of amino groups in peptide and protein chemistry, offering a green alternative to traditional protection strategies (Chankeshwara & Chakraborti, 2006).

Propiedades

IUPAC Name |

1-tert-butyl-3-(2-methyl-1,3-benzoxazol-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(17)16-13(2,3)4/h5-7H,1-4H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWWPADFKJYORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-N'-(2-methyl-1,3-benzoxazol-6-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2675835.png)

![N-(1-cyanocyclohexyl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2675838.png)

![6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2675842.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2675845.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2675849.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2675851.png)